Welcome to the BenchChem Online Store!
molecular formula C13H13NS B8680862 7-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

7-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No. B8680862
M. Wt: 215.32 g/mol
InChI Key: GQOGANUCCWLMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07786132B2

Procedure details

1-Phenyl-2-(thiophen-3-ylmethylamino)ethanol (4.5 g, 19.2 mmol) was added to a flask containing polyphosphoric acid (20 g) and the mixture was heated to 80° C. After 1 h, the reaction was cooled down to room temperature and treated with crushed ice. The mixture was then rendered basic using ammonium hydroxide. The aqueous mixture was extracted twice with dichloromethane. The organic layers were combined and washed with water and brine. The organic portion was dried with sodium sulfate, reduced in vacuo and placed on a vacuum line to give an oil. Yield=3.5 g. MS (M+H)+ 216.
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7](O)[CH2:8][NH:9][CH2:10][C:11]2[CH:15]=[CH:14][S:13][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[NH4+]>>[C:1]1([CH:7]2[CH2:8][NH:9][CH2:10][C:11]3[CH:15]=[CH:14][S:13][C:12]2=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CNCC1=CSC=C1)O
Step Two
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled down to room temperature
ADDITION
Type
ADDITION
Details
treated with crushed ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted twice with dichloromethane
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
to give an oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=CC=C1)C1C2=C(CNC1)C=CS2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.